ベンラファキシン

概要

説明

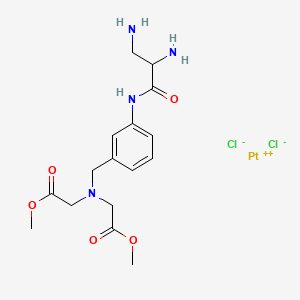

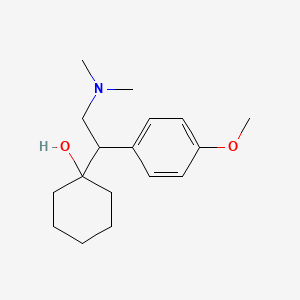

ベンラファキシンは、主に抗うつ薬として使用される医薬品化合物です。これは、セロトニン・ノルエピネフリン再取り込み阻害薬のクラスに属します。 ベンラファキシンは、うつ病、不安障害、社会不安障害、パニック障害の治療に一般的に処方されています . 米国食品医薬品局(FDA)によって1993年に初めて承認され、それ以来、気分障害の治療に広く使用される薬物となっています .

2. 製法

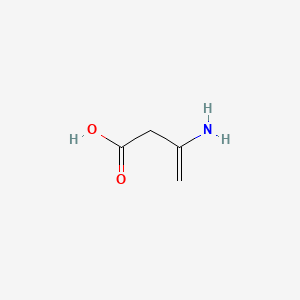

合成経路と反応条件: ベンラファキシンの合成には、4-メトキシフェニルアセトニトリルとシクロヘキサノンを出発原料とする複数のステップが伴います。最初のステップは、4-メトキシフェニルアセトニトリルとシクロヘキサノンを塩基の存在下で縮合させてシアノ中間体を生成することです。 この中間体を、ラネーニッケルなどの遷移金属触媒を用いて水素雰囲気下で還元すると、ベンラファキシンが得られます .

工業的製造方法: ベンラファキシンの工業的製造は、通常、同じ合成経路に従いますが、より大規模で行われます。このプロセスには、収率と純度が高くなるように反応条件を慎重に制御することが含まれます。 最終生成物は、しばしば結晶化技術を用いて精製され、医薬品製剤で使用されるベンラファキシン塩酸塩が得られます .

作用機序

ベンラファキシンは、シナプス前終末におけるセロトニンとノルエピネフリンの再取り込みを阻害することにより効果を発揮します。この阻害により、これらの神経伝達物質のシナプス間隙における濃度が上昇し、神経伝達を強化し、気分を改善します。 ベンラファキシンとその活性代謝産物であるO-デスメチルベンラファキシンは、セロトニンとノルエピネフリンのトランスポーターに高い親和性を持っており、気分障害の治療に有効です .

類似化合物:

デスベンラファキシン: ベンラファキシンの主要な活性代謝産物で、抗うつ薬としても使用されます。

デュロキセチン: 同様の適応症に使用される別のセロトニン・ノルエピネフリン再取り込み阻害薬。

ミルナシプラン: 主に線維筋痛症に使用されるセロトニン・ノルエピネフリン再取り込み阻害薬

比較:

ベンラファキシン対デスベンラファキシン: ベンラファキシンは、体内ではデスベンラファキシンに代謝されます。 .

ベンラファキシン対デュロキセチン: 両方の化合物は、セロトニンとノルエピネフリンの再取り込みを阻害しますが、デュロキセチンは、痛み経路にも有意な影響を与えるため、慢性的な痛みの状態に役立ちます

ベンラファキシン対ミルナシプラン: ミルナシプランは、ベンラファキシンよりもセロトニンの再取り込みに高い親和性を持つため、セロトニンとノルエピネフリンの再取り込みをよりバランス良く阻害します

ベンラファキシンは、その二重の作用機序と広範な研究応用により、気分障害の治療において独自の価値ある化合物であり続けています。

科学的研究の応用

Venlafaxine has a wide range of scientific research applications:

Chemistry: Venlafaxine is used as a model compound in studies of serotonin and norepinephrine reuptake inhibitors.

Biology: Research on venlafaxine’s effects on neurotransmitter systems provides insights into the treatment of mood disorders.

Medicine: Venlafaxine is extensively studied for its efficacy and safety in treating various psychiatric conditions.

Industry: Venlafaxine is used in the pharmaceutical industry for the development of antidepressant medications .

生化学分析

Biochemical Properties

Venlafaxine plays a crucial role in biochemical reactions by inhibiting the reuptake of serotonin and norepinephrine, thereby increasing their levels in the synaptic cleft. This inhibition is achieved through the interaction of venlafaxine with the serotonin transporter (SERT) and norepinephrine transporter (NET). Venlafaxine also exhibits a weaker inhibition of dopamine reuptake by interacting with the dopamine transporter (DAT). These interactions enhance neurotransmission and contribute to its antidepressant effects .

Cellular Effects

Venlafaxine influences various types of cells and cellular processes. It affects neuronal cells by modulating cell signaling pathways, gene expression, and cellular metabolism. Venlafaxine enhances neurotrophic signaling and neuroplasticity, which are critical for the recovery of neuronal function and structure. It also impacts the expression of genes involved in neurotransmitter release, synaptogenesis, and cognitive processes . Additionally, venlafaxine has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which supports the survival and growth of neurons.

Molecular Mechanism

The molecular mechanism of venlafaxine involves its binding interactions with SERT, NET, and DAT. By inhibiting these transporters, venlafaxine prevents the reuptake of serotonin, norepinephrine, and dopamine, leading to increased concentrations of these neurotransmitters in the synaptic cleft. This results in enhanced neurotransmission and improved mood regulation. Venlafaxine also modulates gene expression by influencing transcription factors and signaling pathways associated with neuroplasticity and neuroprotection .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of venlafaxine change over time. Venlafaxine is stable under physiological conditions, but its degradation can occur in the presence of light and heat. Long-term studies have shown that chronic administration of venlafaxine leads to sustained increases in neurotransmitter levels and improved neuronal function. Prolonged exposure to venlafaxine may also result in adaptive changes in receptor sensitivity and neurotransmitter turnover .

Dosage Effects in Animal Models

The effects of venlafaxine vary with different dosages in animal models. At low to moderate doses, venlafaxine effectively increases serotonin and norepinephrine levels, leading to antidepressant effects. At high doses, venlafaxine may cause adverse effects such as increased anxiety, hyperactivity, and cardiovascular disturbances. Threshold effects have been observed, where the therapeutic benefits plateau at higher doses, and the risk of toxicity increases .

Metabolic Pathways

Venlafaxine is metabolized primarily in the liver by the cytochrome P450 enzyme system, particularly CYP2D6 and CYP3A4. The major metabolites of venlafaxine include O-desmethylvenlafaxine (ODV) and N-desmethylvenlafaxine. These metabolites retain pharmacological activity and contribute to the overall therapeutic effects of venlafaxine. The metabolic pathways of venlafaxine also involve conjugation reactions, such as glucuronidation and sulfation, which facilitate its excretion .

Transport and Distribution

Venlafaxine is transported and distributed within cells and tissues through passive diffusion and active transport mechanisms. It crosses the blood-brain barrier to reach the central nervous system, where it exerts its antidepressant effects. Venlafaxine interacts with various transporters and binding proteins, including P-glycoprotein, which influences its distribution and accumulation in different tissues .

Subcellular Localization

Venlafaxine’s subcellular localization is primarily within the cytoplasm and synaptic vesicles of neuronal cells. It is directed to specific compartments through targeting signals and post-translational modifications. Venlafaxine’s localization within synaptic vesicles facilitates its interaction with neurotransmitter transporters and enhances its ability to modulate neurotransmission .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of venlafaxine involves several steps, starting from 4-methoxyphenylacetonitrile and cyclohexanone. The initial step involves the condensation of 4-methoxyphenylacetonitrile with cyclohexanone in the presence of a base to form a cyano intermediate. This intermediate is then reduced using a transition metal catalyst, such as Raney nickel, under a hydrogen atmosphere to yield venlafaxine .

Industrial Production Methods: Industrial production of venlafaxine typically follows the same synthetic route but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The final product is often purified using crystallization techniques to obtain venlafaxine hydrochloride, which is the form used in pharmaceutical formulations .

化学反応の分析

反応の種類: ベンラファキシンは、以下のいくつかのタイプの化学反応を起こします。

酸化: ベンラファキシンは、O-デスメチルベンラファキシンなどの様々な代謝産物を生成するために酸化することができます。

還元: ベンラファキシンの合成におけるシアノ中間体は、最終生成物を生成するために還元されます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素があります。

還元: ラネーニッケルと水素ガスは、シアノ中間体の還元に一般的に使用されます。

生成される主要な生成物:

O-デスメチルベンラファキシン: 酸化によって生成される主要な代謝産物。

ベンラファキシン塩酸塩: 医薬品製剤で使用される最終生成物

4. 科学研究の応用

ベンラファキシンは、幅広い科学研究の応用範囲を持っています。

化学: ベンラファキシンは、セロトニン・ノルエピネフリン再取り込み阻害薬に関する研究のモデル化合物として使用されます。

生物学: ベンラファキシンの神経伝達物質系への影響に関する研究は、気分障害の治療に関する洞察を提供します。

医学: ベンラファキシンは、様々な精神疾患の治療における有効性と安全性を調べるために広範に研究されています。

類似化合物との比較

Desvenlafaxine: The primary active metabolite of venlafaxine, also used as an antidepressant.

Duloxetine: Another serotonin and norepinephrine reuptake inhibitor used for similar indications.

Milnacipran: A serotonin and norepinephrine reuptake inhibitor used primarily for fibromyalgia

Comparison:

Venlafaxine vs. Desvenlafaxine: Venlafaxine is metabolized into desvenlafaxine in the body. .

Venlafaxine vs. Duloxetine: Both compounds inhibit the reuptake of serotonin and norepinephrine, but duloxetine also has significant effects on pain pathways, making it useful for chronic pain conditions

Venlafaxine vs. Milnacipran: Milnacipran has a more balanced inhibition of serotonin and norepinephrine reuptake compared to venlafaxine, which has a higher affinity for serotonin reuptake

Venlafaxine remains a unique and valuable compound in the treatment of mood disorders due to its dual mechanism of action and extensive research applications.

特性

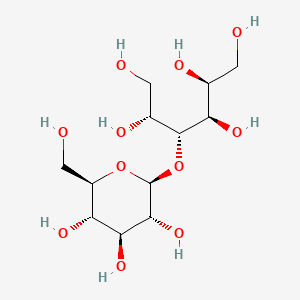

IUPAC Name |

1-[2-(dimethylamino)-1-(4-methoxyphenyl)ethyl]cyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27NO2/c1-18(2)13-16(17(19)11-5-4-6-12-17)14-7-9-15(20-3)10-8-14/h7-10,16,19H,4-6,11-13H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNVNVHUZROJLTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC(C1=CC=C(C=C1)OC)C2(CCCCC2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

99300-78-4 (hydrochloride) | |

| Record name | Venlafaxine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093413695 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID6023737 | |

| Record name | Venlafaxine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6023737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Venlafaxine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005016 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Molecular weight: 313.86. White to off-white crystalline solid from methanol/ethyl acetate, mp 215-217 °C. SOlubility (mg/mL): 572 water. Partition coefficient (octanol/water): 0.43 /Venlafaxine hydrochloride/ | |

| Record name | Venlafaxine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00285 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Venlafaxine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6699 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

The exact mechanism of action of venlafaxine in the treatment of various psychiatric conditions has not been fully elucidated; however, it is understood that venlafaxine and its active metabolite O-desmethylvenlafaxine (ODV) potently and selectively inhibits the reuptake of both serotonin and norepinephrine at the presynaptic terminal. This results in increased levels of neurotransmitters available at the synapse that can stimulate postsynaptic receptors. It is suggested that venlafaxine has a 30-fold selectivity for serotonin compared to norepinephrine: venlafaxine initially inhibits serotonin reuptake at low doses, and with higher doses, it inhibits norepinephrine reuptake in addition to serotonin. Venlafaxine and ODV are also weak inhibitors of dopamine reuptake., The mechanism of the antidepressant action of venlafaxine in humans is believed to be associated with its potentiation of neurotransmitter activity in the CNS. Preclinical studies have shown that venlafaxine and its active metabolite, O-desmethylvenlafaxine, are potent inhibitors of neuronal serotonin and norepinephrine reuptake and weak inhibitors of dopamine reuptake. Venlafaxine and O-desmethylvenlafaxine have no significant affinity for muscarinic cholinergic, H1-histaminergic, or a1-adrenergic receptors in vitro. Pharmacologic activity at these receptors is hypothesized to be associated with the various anticholinergic, sedative, and cardiovascular effects seen with other psychotropic drugs. Venlafaxine and O-desmethylvenlafaxine do not possess monoamine oxidase (MAO) inhibitory activity., /The antinociceptive effects of the novel phentylethylamine antidepressant drug venlafaxine and its interaction with various opioid, noradrenaline and serotonin receptor subtypes were evaluated. When mice were tested with a hotplate analgesia meter, venlafaxine induced a dose-dependent antinociceptive effect following i.p. administration with an ED50 of 46.7 mg/kg (20.5; 146.5; 95% CL). Opioid, adrenergic and serotoninergic receptor antagonists were tested for their ability to block venlafaxine antinociception. Venlafaxine-induced antinociception was significantly inhibited by naloxone, nor-BNI and naltrindole but not by beta-FNA or naloxonazine, implying involvement of kappa1- and delta-opioid mechanisms. When adrenergic and serotoninergic antagonists were used, yohimbine (P < 0.005) but not phentolamine or metergoline, decreased antinociception elicited by venlafaxine, implying a clear alpha2- and a minor alpha1-adrenergic mechanism of antinociception. When venlafaxine was administered together with various agonists of the opioid and alpha2- receptor subtypes, it significantly potentiated antinociception mediated by kappa1- kappa3- and delta-opioid receptor subtypes. The alpha2-adrenergic agonist clonidine significantly potentiated venlafaxine-mediated antinociception. Summing up these results, we conclude that the antinociceptive effect of venlafaxine is mainly influenced by the kappa- and delta-opioid receptor subtypes combined with the alpha2-adrenergic receptor. These results suggest a potential use of venlafaxine in the management of some pain syndromes. However, further research is needed in order to establish both the exact clinical indications and the effective doses of venlafaxine when prescribed for pain. /Salt not specified/, Venlafaxine ... causes selective inhibition of neuronal reuptake of serotonine and norepinephrine with little effect on other neurotransmitter systems. Cases of seizures, tachycardia, and QRS prolongation have been observed following drug overdose in humans. The clinical manifestations of cardiac toxicity suggest that venlafaxine may exhibit cardiac electrophysiological effects on fast conducting cells. Consequently, studies were undertaken to characterize effects of venlafaxine on the fast inward sodium current (I(Na)) of isolated guinea pig ventricular myocytes. Currents were recorded with the whole-cell configuration of the patch-clamp technique in the presence of Ca(2+) and K(+) channel blockers. Results obtained demonstrated that venlafaxine inhibits peak I(Na) in a concentration-dependent manner with an estimated IC(50) of 8. 10(-6) M. Inhibition was exclusively of a tonic nature and rate-independent. Neither kinetics of inactivation (tau(inac)= 0.652 +/- 0.020 ms, under control conditions; tau(inac)= 0.636 +/- 0.050, in the presence of 10(-5) M venlafaxine; n = 5 cells isolated from five animals) nor kinetics of recovery from inactivation of the sodium channels (tau(re)= 58.7 +/- 1.6 ms, under control conditions; tau(re)= 54.4 +/- 1.8, in the presence of 10(-5) M venlafaxine; n = 10 cells isolated from six animals) were significantly altered by 10(-5) M venlafaxine. These observations led us to conclude that venlafaxine blocks I(Na) following its binding to the resting state of the channel. Thus, the characteristics of block of I(Na) by venlafaxine are different from those usually observed with most tricyclic antidepressants or conventional class I antiarrhythmic drugs., The 5-HT(4) receptor may be a target for antidepressant drugs. ... The effects of the dual antidepressant, venlafaxine, on 5-HT(4) receptor-mediated signalling events /is examined/. The effects of 21 days treatment (p.o.) with high (40 mg kg(-1)) and low (10 mg kg(-1)) doses of venlafaxine, were evaluated at different levels of 5-HT(4) receptor-mediated neurotransmission by using in situ hybridization, receptor autoradiography, adenylate cyclase assays and electrophysiological recordings in rat brain. The selective noradrenaline reuptake inhibitor, reboxetine (10 mg kg(-1), 21 days) was also evaluated on 5-HT(4) receptor density. Treatment with a high dose (40 mg kg(-1)) of venlafaxine did not alter 5-HT(4) mRNA expression, but decreased the density of 5-HT(4) receptors in caudate-putamen (% reduction = 26 + or - 6), hippocampus (% reduction = 39 + or -7 and 39 + or - 8 for CA1 and CA3 respectively) and substantia nigra (% reduction = 49 + or - 5). Zacopride-stimulated adenylate cyclase activation was unaltered following low-dose treatment (10 mg kg(-1)) while it was attenuated in rats treated with 40 mg kg(-1) of venlafaxine (% reduction = 51 + or - 2). Furthermore, the amplitude of population spike in pyramidal cells of CA1 of hippocampus induced by zacopride was significantly attenuated in rats receiving either dose of venlafaxine. Chronic reboxetine did not modify 5-HT(4) receptor density. Data indicate a functional desensitization of 5-HT(4) receptors after chronic venlafaxine, similar to that observed after treatment with the classical selective inhibitors of 5-HT reuptake., The present study was undertaken to evaluate the potential role of 5-HT1A receptors in the antidepressant-like effect and antinociceptive effect of venlafaxine. With this aim, the effect of either a selective 5-HT1A receptor antagonist (WAY-100635; N-2-[4-(2-methoxyphenyl-1-piperazinyl]ethyl]-N-2-pyridinylcyclohexane carboxamide) or a selective 5-HT1A receptor agonist (8-OH-DPAT; 8-hydroxy-2-(di-n-propylamine) tetralin hydrobromide) was investigated in mice in combination with venlafaxine by means of the forced swimming test, a paradigm aimed at screening potential antidepressants, and the hot-plate test, a phasic pain model. Surprisingly, the results showed that WAY-100635 produced a large decrease in the antidepressant-like effect of venlafaxine, while 8-OH-DPAT rendered effective a non-effective dose of this antidepressant. However, in the hot-plate test WAY-100635 significantly enhanced the antinociceptive effect of venlafaxine, whereas 8-OH-DPAT counteracted its antinociceptive effect. These findings show that 5-HT1A receptors play differing roles in modulating the antidepressant-like and antinociceptive effects of venlafaxine in the models investigated. The results imply that blockade of the 5-HT1A receptors in the forebrain will counteract the favourable (antidepressant-like) effect at raphe nuclei level, and consequently, the overall effect evidenced is an antagonism. This suggests a predominant role of 5-HT1A receptors located in the forebrain area for the antidepressant-like effect. In contrast, the antinociceptive effect of venlafaxine is probably potentiated due to the blockade of somatodendritic 5-HT1A receptors in the same raphe nuclei, facilitating the descending monoaminergic pain control system. | |

| Record name | Venlafaxine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00285 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Venlafaxine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6699 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

93413-69-5 | |

| Record name | Venlafaxine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=93413-69-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Venlafaxine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093413695 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Venlafaxine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00285 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | venlafaxine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758676 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Venlafaxine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6023737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-[2-(dimethylamino)-1-(4-methoxyphenyl)ethyl]cyclohexanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.122.418 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | VENLAFAXINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GRZ5RCB1QG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Venlafaxine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6699 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Venlafaxine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005016 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

Crystals from ethyl acetate; melting point 102-104 °C; specific optical rotation: +27.6 deg (c = 1.07 in 95% ethanol) /Venlafaxine (+)form/, Crystals from ethyl acetate; melting point 102-104 °C; specific optical rotation: -27.1 deg (c = 1.04 in 95% ethanol) /Venlafaxine (-)form/, Crystals from methanol/ether; melting point 240-240.5 °C; specific optical rotation: -4.7 deg (c = 0.945 in ethanol) /Venlafaxine (+)form hydrochloride/, Crystals from methanol/ether; melting point 240-240.5 °C; specific optical rotation: +4.6 deg (c = 1.0 in ethanol) /Venlafaxine (-)form hydrochloride/, 74 - 76 °C | |

| Record name | Venlafaxine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6699 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Venlafaxine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005016 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(4Z)-2-(4-chlorophenyl)-4-[(E)-3-(furan-2-yl)prop-2-enylidene]-1,3-oxazol-5-one](/img/structure/B1195297.png)

![Ethanone,2-[(1,1-dimethyl-2-phenylethyl)methylamino]-1-(3-hydroxyphenyl)-](/img/structure/B1195308.png)

![9-Amino-12-(2-amino-1-hydroxy-2-oxoethyl)-4-methoxy-10,13-dioxo-2-oxa-11,14-diazatricyclo[15.2.2.13,7]docosa-1(19),3,5,7(22),17,20-hexaene-15-carboxylic acid](/img/structure/B1195320.png)